molecular formula C9H14N2O B13042115 (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine

(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13042115
M. Wt: 166.22 g/mol
InChI Key: FEYNEJSEBGSCJI-VIFPVBQESA-N
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Description

(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines This compound features a methoxy group attached to the benzene ring and two amine groups on the ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. For example, 3-methoxyphenylacetonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, carbamates.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity as an antidepressant, antipsychotic, or neuroprotective agent.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Phenylethane-1,2-diamine: Lacks the methoxy group, leading to different chemical and biological properties.

    (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: The methoxy group is in a different position, affecting its reactivity and interactions.

    (1R)-1-(3-Methylphenyl)ethane-1,2-diamine: The methoxy group is replaced by a methyl group, altering its chemical behavior.

Uniqueness

The presence of the methoxy group in (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine imparts unique electronic and steric properties. This affects its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1

InChI Key

FEYNEJSEBGSCJI-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N

Origin of Product

United States

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